2-Methyl Substitution Increases Calculated Lipophilicity by ~0.4 Log Units Versus the Des-Methyl Analog, Predicting Superior BBB Penetration
The 2-methyl substituent on the dihydrobenzofuran ring of the target compound (CAS 55745-90-9, C₁₄H₂₀N₂O, MW 232.32) increases calculated lipophilicity relative to the des-methyl analog 1-(2,3-dihydrobenzofuran-5-ylmethyl)piperazine (CAS 55745-69-2, C₁₃H₁₈N₂O, MW 218.29). The des-methyl analog has a vendor-reported AlogP of 1.383 ; addition of the 2-methyl group (ΔMW = +14.03 Da, +1 CH₂) is estimated to raise AlogP to approximately 1.75–1.85, based on standard fragmental constant contributions (+0.4–0.5 per aliphatic CH₂ in this chemical environment). This lipophilicity window is favorable for passive CNS penetration (optimal CNS drug AlogP range: 1.5–3.0) and may be suboptimal in the des-methyl compound, which falls below the ideal range. No experimental logD or BBB permeability assay data specific to the target compound were identified in the open literature .
| Evidence Dimension | Calculated lipophilicity (AlogP) as predictor of passive CNS permeability |
|---|---|
| Target Compound Data | AlogP ≈ 1.75–1.85 (estimated from des-methyl analog + CH₂ fragmental constant) |
| Comparator Or Baseline | Des-methyl analog CAS 55745-69-2: AlogP = 1.383 (vendor-reported) |
| Quantified Difference | ΔAlogP ≈ +0.4 to +0.5; ΔMW = +14.03 Da |
| Conditions | In silico AlogP calculation (Ghose-Crippen); vendor datasheet value for comparator |
Why This Matters
For CNS-targeted programs, lipophilicity within the 1.5–3.0 AlogP window is empirically associated with improved passive BBB permeation; the 2-methyl compound is predicted to reside in this window while the des-methyl analog falls below it, making the target compound a potentially superior starting point for CNS-penetrant lead optimization.
